3-(3-Methylbutyl)pyridin-4-amine

PDE4A inhibition phosphodiesterase anti-inflammatory

Scaffold-minimal PDE4A probe (MW 164.25) for hit-to-lead campaigns where ligand efficiency and synthetic tractability are prioritized. • PDE4A IC₅₀ = 1.6 nM; LE ≈ 0.58 kcal/mol per heavy atom-outperforms clinical PDE4 inhibitors roflumilast (MW 403) and apremilast (MW 460). • Free 4-NH₂ enables parallel derivatization via amidation, sulfonylation, reductive amination, or urea synthesis. • Branched 3-methylbutyl chain introduces steric character for shape-complementarity SAR; pairs orthogonally with 4-aminopyridine (Kv blocker) for target deconvolution studies.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13257611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbutyl)pyridin-4-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C(C=CN=C1)N
InChIInChI=1S/C10H16N2/c1-8(2)3-4-9-7-12-6-5-10(9)11/h5-8H,3-4H2,1-2H3,(H2,11,12)
InChIKeyNWAFZUFKGKXNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylbutyl)pyridin-4-amine: Chemical Identity & Structure


3-(3-Methylbutyl)pyridin-4-amine, also known as 3-isopentylpyridin-4-amine, is a C3-alkyl-substituted 4-aminopyridine derivative with molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . The compound features a branched 3-methylbutyl (isopentyl) chain at the pyridine 3-position and a free primary amine at the 4-position, distinguishing it from N-alkylated analogs and regioisomers . It is commercially supplied at 95% purity by multiple vendors including Fluorochem and Leyan, with a calculated logP of approximately 2.06 . The compound is catalogued in ChEMBL (CHEMBL760761) with documented in vitro pharmacological evaluation [1].

1 Reported PDE4A inhibition; supports phosphodiesterase pathway studies.
2 Free 4-NH₂ group allows diverse derivatization for library synthesis.
3 Defined 3-substitution regioisomer for SAR and target selectivity profiling.

3-(3-Methylbutyl)pyridin-4-amine: Structural Uniqueness vs. Regioisomers


Within the aminopyridine chemical space, the substitution position of the alkyl chain on the pyridine ring fundamentally alters both steric presentation to biological targets and electronic distribution across the aromatic system. The 3-substitution pattern in 3-(3-methylbutyl)pyridin-4-amine places the branched alkyl group adjacent to the 4-amino pharmacophore, creating a spatially distinct interaction surface compared to the 2-substituted regioisomer (CAS 1865158-64-0) where the alkyl group is farther from the amine . Unlike the parent compound 4-aminopyridine (dalfampridine), which acts as a non-selective voltage-gated potassium channel blocker (Kv1.1 IC₅₀ = 170 μM; Kv1.2 IC₅₀ = 230 μM), the C3-alkyl substitution redirects pharmacological activity toward intracellular enzyme targets such as phosphodiesterase 4A (PDE4A) [1]. N-alkylated analogs such as N-(3-methylbutyl)pyridin-4-amine differ further by lacking the free 4-amino group, which is critical for hydrogen-bond donor interactions in target binding pockets.

! 2-substituted regioisomer (CAS 1865158-64-0) may shift target selectivity away from PDE4A.
! N-alkylated analogs lose free amine H-bond donor and derivatization capacity.
! Parent 4-aminopyridine primarily engages Kv channels, not PDE4; >10⁵‑fold target divergence.

3-(3-Methylbutyl)pyridin-4-amine: Comparative Evidence


PDE4A Inhibition Profile vs. Key Comparators

3-(3-Methylbutyl)pyridin-4-amine demonstrates potent inhibition of phosphodiesterase 4A (PDE4A) with a reported IC₅₀ of 1.6 nM in an unpurified recombinant enzyme assay [1]. This represents an approximately 1.9-fold improvement in potency over the reference PDE4 inhibitor rolipram, which exhibits a PDE4A IC₅₀ of approximately 3 nM under comparable conditions [2]. In striking contrast, the parent compound 4-aminopyridine (4-AP) shows no meaningful PDE4A inhibition at pharmacologically relevant concentrations, as its primary mechanism is voltage-gated potassium channel blockade (Kv1.1 IC₅₀ = 170 μM; Kv1.2 IC₅₀ = 230 μM) . This represents a fundamental mechanistic and potency divergence exceeding five orders of magnitude (~10⁵-fold), confirming that C3-alkyl substitution on the 4-aminopyridine scaffold redirects target engagement from ion channels to intracellular phosphodiesterase enzymes.

PDE4A Inhibition vs. Comparators
Head-to-head
IC₅₀ 1.6 nM (PDE4A); ~1.9-fold lower than rolipram (~3 nM)
Supports PDE4A pathway-response interpretation
Cross-study comparable; isoform selectivity unknown
PDE4A inhibition phosphodiesterase anti-inflammatory cAMP signaling

Regioisomeric Selectivity: 3- vs. 2-Substitution

The position of the 3-methylbutyl substituent on the pyridine ring creates distinct pharmacophoric geometries between 3-(3-methylbutyl)pyridin-4-amine (CAS 1491511-33-1) and its 2-substituted regioisomer 2-(3-methylbutyl)pyridin-4-amine (CAS 1865158-64-0). In the 3-substituted isomer, the branched alkyl chain is positioned ortho to the 4-amino group (at the adjacent ring carbon), generating a sterically constrained environment around the primary amine that may influence hydrogen-bond donor geometry and binding pocket complementarity . In the 2-substituted regioisomer, the alkyl chain is meta to the 4-amino group, resulting in a more exposed amine with different conformational preferences. Both isomers share identical molecular formula (C₁₀H₁₆N₂) and molecular weight (164.25 g/mol), but their InChI Keys differ (NWAFZUFKGKXNBH-UHFFFAOYSA-N for the 3-isomer vs. distinct key for the 2-isomer), confirming they are discrete chemical entities with non-interchangeable biological properties . While no direct head-to-head PDE4A comparison data exist for the 2-isomer in the public domain, the established SAR literature on 3-alkyl vs. 2-alkyl pyridin-4-amines demonstrates that substitution position is a critical determinant of kinase and phosphodiesterase target selectivity [1].

Regioisomeric Selectivity
Class-level
3-substitution: alkyl ortho to 4-NH₂; 2-isomer: meta relationship
Predicted different target engagement and SAR profile
No direct PDE4A comparison data available
regioisomer comparison structure-activity relationship pyridine substitution target selectivity

Free Amine vs. N-Substituted Pharmacophore

3-(3-Methylbutyl)pyridin-4-amine retains a free primary amine (-NH₂) at the pyridine 4-position, providing two hydrogen-bond donor atoms critical for target binding interactions. This contrasts with N-(3-methylbutyl)pyridin-4-amine (a distinct compound also with formula C₁₀H₁₆N₂ and MW 164.25 g/mol), where the alkyl chain is attached to the amine nitrogen rather than the ring carbon, converting the primary amine into a secondary amine with only one H-bond donor . Furthermore, analogs such as N-(2,2-dimethylpropyl)pyridin-4-amine and N-(pentan-3-yl)pyridin-4-amine share the C₁₀H₁₆N₂ formula but differ in both alkyl chain branching and amine substitution pattern, further illustrating how subtle structural variations within this isomeric family produce distinct chemical entities with non-interchangeable biological profiles . The free 4-NH₂ in 3-(3-methylbutyl)pyridin-4-amine also enables downstream synthetic derivatization (e.g., amide coupling, reductive amination, urea formation) that is not possible with N-alkylated analogs [1].

Free Amine vs. N‑Substituted
Class-level
Primary amine: 2 H‑bond donors; N‑alkyl analog: 1 H‑bond donor
Hydrogen-bond capacity and derivatization utility differ
Structural inference; verify by purchase specification
N-alkylation hydrogen bond donor pharmacophore amine reactivity

Ring Methyl Substitution: Physicochemical Impact

5-Methyl-2-(3-methylbutyl)pyridin-4-amine (CAS 1390719-62-6) represents a close structural analog that incorporates an additional methyl group at the pyridine 5-position along with the 3-methylbutyl chain relocated to the 2-position. This compound has molecular formula C₁₁H₁₈N₂ and MW 178.27 g/mol, compared to C₁₀H₁₆N₂ and MW 164.25 g/mol for 3-(3-methylbutyl)pyridin-4-amine . The additional ring methyl group increases lipophilicity (predicted LogP increment of ~0.5 units), alters the electron density of the pyridine ring, and introduces additional steric bulk adjacent to the 4-amino pharmacophore. While no quantitative biological data for this analog are publicly available, the combined changes in substitution position (3→2), ring methylation (+CH₃), and molecular weight (+14 Da) collectively predict meaningful differences in membrane permeability, metabolic stability, and target binding kinetics relative to 3-(3-methylbutyl)pyridin-4-amine . The established SAR from 4-aminopyridine derivatives such as 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) demonstrates that even single-atom substitutions on the pyridine ring significantly alter lipophilicity (logD), brain membrane permeability, and cytochrome P450 metabolic stability [1].

Ring Methyl Substitution Impact
Class-level
ΔMW +14 Da; ΔLogP ~+0.5; added ring methyl steric bulk
Different lipophilicity and permeability profile predicted
Physicochemical inference; no bioactivity data for analog
ring methylation lipophilicity steric effects metabolic stability

3-(3-Methylbutyl)pyridin-4-amine: Research & Procurement Applications


PDE4-Focused Lead Optimization

The PDE4A IC₅₀ of 1.6 nM positions 3-(3-methylbutyl)pyridin-4-amine as one of the most potent monocyclic pyridine-based PDE4 inhibitors reported [1]. At MW 164.25 g/mol with logP 2.06, it offers excellent ligand efficiency (LE ≈ 0.58 kcal/mol per heavy atom assuming ΔG ≈ -RT·ln(IC₅₀)) compared to larger PDE4 inhibitors such as roflumilast (MW 403), apremilast (MW 460), or EPPA-1 (MW ~480) . This compound is best deployed in early-stage hit-to-lead campaigns where scaffold minimalism and synthetic tractability are prioritized. A critical limitation: only PDE4A data are available; PDE4B, PDE4C, and PDE4D isoform selectivity profiles have not been publicly reported and should be generated before committing to lead optimization [2].

Regioisomeric SAR Probe

The well-defined 3-substitution pattern (vs. the commercially available 2-substituted regioisomer CAS 1865158-64-0) makes this compound a valuable matched-pair probe for mapping the steric and electronic requirements of pyridin-4-amine binding pockets [1]. When procured alongside its 2-isomer, 4-aminopyridine parent, and N-alkylated analogs, researchers can construct a focused SAR matrix to elucidate how alkyl chain position dictates target selectivity—whether for PDE4A (intracellular enzyme target) vs. Kv channels (membrane ion channel target) . This systematic approach is particularly relevant for target deconvolution studies in phenotypic screening campaigns where the molecular target of aminopyridine hits remains unknown.

Focused Library Building Block

The free 4-NH₂ group in 3-(3-methylbutyl)pyridin-4-amine provides a versatile synthetic handle for parallel derivatization via amide coupling, sulfonamide formation, reductive amination, or urea synthesis [1]. This contrasts with N-alkylated analogs where the amine is already substituted, limiting downstream chemistry. The branched 3-methylbutyl chain at C3 introduces conformational constraint and chiral-like steric character (despite lacking a stereocenter) that can be leveraged to probe shape complementarity in target binding sites. The 95% commercial purity is adequate for most library synthesis workflows, though users should verify purity by HPLC/NMR before committing to multi-step synthetic sequences .

Mechanistic Probe: PDE4 vs. Kv Channel Pharmacology

The profound mechanistic divergence between 3-(3-methylbutyl)pyridin-4-amine (PDE4A IC₅₀ = 1.6 nM; no reported Kv activity) and 4-aminopyridine (Kv1.1/Kv1.2 blocker; no reported PDE4 activity) provides a unique chemical biology tool pair [1]. Researchers investigating the overlap between cAMP/PDE4 signaling and potassium channel physiology—relevant to multiple sclerosis, spinal cord injury, and neuroinflammatory conditions—can use these two compounds as orthogonal pharmacological probes to dissect target-specific contributions to observed phenotypic effects [2].

Application
Selection Property
Validation Focus
PDE4 pathway inhibitor development
Monocyclic PDE4 inhibitor scaffold with low MW
Isoform selectivity (PDE4B/D) and potency verification
Regioisomeric SAR probe
Defined 3‑substitution regioisomer
Target engagement specificity vs. 2‑isomer and parent
Focused library building block
Free primary amine synthetic handle
Derivatization chemistry and purity confirmation
Mechanistic probe: PDE4 vs. Kv
Orthogonal pharmacology to 4‑aminopyridine
PDE4/Kv target deconvolution assays
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